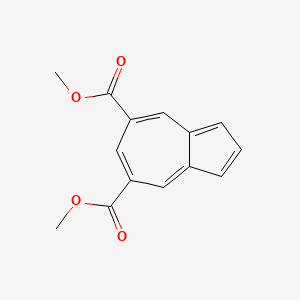

Dimethyl azulene-5,7-dicarboxylate

Description

Significance of Azulene (B44059) Ring Systems in Chemical Inquiry

The azulene ring system is a subject of intense scientific interest due to its unique electronic and physical properties. beilstein-journals.org Comprising a fusion of a five-membered cyclopentadienyl-like ring and a seven-membered cycloheptatrienyl-like ring, azulene exhibits a significant dipole moment, a feature absent in its isomer, naphthalene (B1677914). nih.gov This polarity arises from an electron drift from the seven-membered ring to the five-membered ring, creating a resonance structure with a tropylium (B1234903) cation-like seven-membered ring and a cyclopentadienyl (B1206354) anion-like five-membered ring. nih.govstackexchange.com This charge separation is responsible for azulene's characteristic deep blue color, a stark contrast to the colorless nature of most other aromatic hydrocarbons. tcichemicals.com

The distinct electronic nature of the two rings dictates its chemical reactivity. The five-membered ring is electron-rich and thus susceptible to electrophilic attack, particularly at the 1- and 3-positions. nih.govnih.gov Conversely, the seven-membered ring is electron-deficient, making it a target for nucleophilic attack. nih.gov This predictable reactivity pattern makes azulene a versatile platform for the synthesis of a wide array of functionalized derivatives with potential applications in materials science and medicinal chemistry. nih.govmdpi.com Furthermore, azulene-containing polymers are being explored for their potential in organic electronics, such as in organic field-effect transistors (OFETs) and photovoltaic cells. beilstein-journals.orgnih.gov

Research Scope and Unique Characteristics of Dicarboxylate Functionalization at Azulene-5,7 Positions

The introduction of functional groups onto the azulene core can significantly modify its properties. The focus of this article, dimethyl azulene-5,7-dicarboxylate, features two methoxycarbonyl groups (-COOCH₃) at the 5- and 7-positions of the seven-membered ring.

The placement of these electron-withdrawing dicarboxylate groups at the 5- and 7-positions is of particular interest to researchers. These positions on the electron-deficient seven-membered ring are typically less reactive towards electrophiles. The synthesis of such derivatives often requires specific strategies. For instance, one reported thermolytic approach starting from dimethyl 4-morpholino-3,3a,8,8a-tetrahydroazulene-5,6-dicarboxylate yielded this compound as a minor product, indicating the complexities involved in achieving this specific substitution pattern. oup.comelsevierpure.com

The functionalization with dicarboxylate groups at these specific positions can be expected to have a profound impact on the electronic and optical properties of the azulene system. The electron-withdrawing nature of the ester groups would further decrease the electron density of the seven-membered ring, potentially influencing the molecule's dipole moment, absorption and emission spectra, and electrochemical behavior. The study of such derivatives is crucial for fine-tuning the properties of azulene-based materials for specific applications. Research into the synthesis and properties of specifically functionalized azulenes like this compound contributes to the broader goal of designing novel organic materials with tailored functionalities.

Data Tables

Table 1: Properties of Azulene

| Property | Value/Description |

| Chemical Formula | C₁₀H₈ |

| Molar Mass | 128.17 g/mol |

| Appearance | Dark blue to purple solid |

| Aromaticity | 10 π-electron system, follows Hückel's rule |

| Dipole Moment | Approximately 1.0 D |

| Isomer | Naphthalene |

Table 2: Reactivity of the Azulene Ring System

| Ring | Electronic Character | Common Reactions | Preferred Positions |

| Five-membered | Electron-rich | Electrophilic substitution | 1 and 3 |

| Seven-membered | Electron-deficient | Nucleophilic attack | 4, 6, and 8 |

Structure

3D Structure

Properties

CAS No. |

116115-69-6 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

dimethyl azulene-5,7-dicarboxylate |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)11-6-9-4-3-5-10(9)7-12(8-11)14(16)18-2/h3-8H,1-2H3 |

InChI Key |

OTYSXHGABNQBIR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CC=CC2=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Azulene 5,7 Dicarboxylate and Its Derivatives

Classical and Contemporary Approaches to Azulene (B44059) Core Synthesis

The construction of the azulene ring system, a fused five- and seven-membered non-benzenoid aromatic hydrocarbon, has been a subject of extensive research. Various strategies have been developed to access this unique molecular architecture.

Condensation Reactions for Azulene Ring Formation

Condensation reactions represent a foundational approach to the synthesis of the azulene skeleton. A prominent classical method is the Ziegler-Hafner azulene synthesis, which involves the condensation of pyridinium (B92312) salts (or pyrylium (B1242799) salts) with cyclopentadienide (B1229720) ions. nih.gov This method is particularly effective for producing parent azulene and its alkyl or aryl derivatives on a large scale. nih.gov The reaction proceeds through the formation of a Zincke salt from the pyridinium precursor, which then reacts with the cyclopentadienyl (B1206354) anion. nih.gov

Another approach involves the condensation of 6-dimethylamino-2-(dimethyliminomethyl)fulvene with an allylic anion derived from an alkene, followed by a 10π electrocyclic condensation and subsequent elimination of dimethylamine (B145610) to yield the azulene core. mdpi.com Aldol (B89426) condensation and Knoevenagel-type reactions have also been employed, starting from azulene derivatives to build more complex structures like benz[a]azulenes. mdpi.comnih.gov For instance, 2-substituted azulenes can undergo aldol condensation or Knoevenagel reactions followed by cyclization to yield benz[a]azulenic compounds. mdpi.com

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Pyridinium salts, Cyclopentadienide ions | Zincke salt formation | Parent azulene, alkyl/aryl azulenes | nih.gov |

| 6-dimethylamino-2-(dimethyliminomethyl)fulvene, Alkene | Allylic anion, 10π electrocyclization | Substituted azulenes | mdpi.com |

| 2-Substituted azulenes | Aldehydes/Ketones, Base | Benz[a]azulenes | mdpi.comnih.gov |

Cycloaddition Reactions (e.g., [8+2] Cycloaddition with Dimethyl Acetylenedicarboxylate)

Cycloaddition reactions provide a powerful and convergent route to the azulene framework. The [8+2] cycloaddition is a particularly noteworthy strategy, where an 8π-electron system (the cycloheptatriene (B165957) component) reacts with a 2π-electron system (the dienophile). nih.gov

A common precursor for the 8π component is 2H-cyclohepta[b]furan-2-one and its derivatives. nih.gov These compounds react with various electron-rich olefins, such as enamines and vinyl ethers (which can be generated in situ from acetals), to afford multiply functionalized azulenes. nih.govnih.gov The reaction with enamines, known as the Yasunami-Takase method, is highly efficient. nih.gov The mechanism involves an initial [8+2] cycloaddition to form a strained intermediate, which then undergoes decarboxylation and elimination to yield the azulene derivative. nih.gov

Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a frequently used 2π component in these cycloadditions. acs.orgrsc.orgrsc.org For example, the reaction of 6-(2-dimethylaminovinyl)fulvene with DMAD yields dimethyl 4,5-azulenedicarboxylate. rsc.org Theoretical and experimental studies have revealed that the mechanism of [8+2] cycloadditions can be complex, sometimes proceeding through a stepwise pathway involving a zwitterionic intermediate or even a sequence of [4+2] cycloaddition followed by a vinyl shift, depending on the substrates. acs.orgnih.gov Other cycloaddition pathways, such as [6+4] cycloadditions of 6-aminofulvenes with thiophene (B33073) S,S-dioxides, have also been developed for azulene synthesis. acs.org

| 8π Component | 2π Component | Product Type | Reference |

| 2H-Cyclohepta[b]furan-2-one | Enamines, Vinyl ethers | Functionalized azulenes | nih.govnih.gov |

| 6-(2-Dimethylaminovinyl)fulvene | Dimethyl acetylenedicarboxylate | Dimethyl 4,5-azulenedicarboxylate | rsc.org |

| Dienylisobenzofurans | Dimethyl acetylenedicarboxylate | [8+2] cycloadducts | acs.orgnih.gov |

| 6-Aminofulvenes | Thiophene S,S-dioxides | Substituted azulenes | acs.org |

Thermolytic Synthesis Pathways

Thermolytic reactions offer another avenue for the synthesis and modification of azulene derivatives. oup.comelsevierpure.com For example, the thermolysis of dimethyl 4-morpholino-3,3a,8,8a-tetrahydroazulene-5,6-dicarboxylates under catalytic dehydrogenation conditions can yield a mixture of azulene dicarboxylates, including trace amounts of dimethyl azulene-5,7-dicarboxylate. oup.com This process is often accompanied by the migration or removal of one of the ester groups. oup.comelsevierpure.com The thermolysis of azulenes can also lead to rearrangement to form more stable naphthalene (B1677914) isomers. rsc.org

Functionalization and Derivatization Strategies for Azulene Dicarboxylates

Once the azulene dicarboxylate core is formed, further functionalization can be achieved through various reactions, taking advantage of the distinct electronic properties of the five- and seven-membered rings. The electron-rich five-membered ring is susceptible to electrophilic attack, while the electron-deficient seven-membered ring is prone to nucleophilic attack. nih.gov

Electrophilic Substitution Reactions on Azulene-Dicarboxylate Scaffolds

Electrophilic substitution reactions on the azulene ring typically occur at the 1- and 3-positions of the five-membered ring. nih.gov However, the presence of electron-withdrawing dicarboxylate groups can influence the regioselectivity of these reactions. mdpi.com

The reaction of azulenes with derivatives of aromatic dicarboxylic acids, such as phthalic dichloride, in the presence of a Lewis acid like tin(IV) chloride or aluminum chloride, can lead to electrophilic acylation. researchgate.net This can result in the formation of gem-di-(azulen-1-yl)-lactones, di-(1-azulenoyl) ketones, and (1-azulenoyl)-carboxylic acids. researchgate.net The Vilsmeier-Haack reaction and nitration are other examples of electrophilic substitutions that have been performed on azulene systems, sometimes leading to substitution on the seven-membered ring, particularly when the 1 and 3 positions are blocked. mdpi.com

Nucleophilic Reactions and Organometallic Additions to Azulene-Dicarboxylate Systems

The electron-deficient nature of the seven-membered ring in azulenes makes it susceptible to nucleophilic attack, typically at the 4-, 6-, and 8-positions. nih.gov The presence of electron-withdrawing groups like carboxylates on the azulene skeleton further facilitates such reactions. mdpi.commdpi.com

Nucleophilic substitution of a leaving group, such as a halogen, on the seven-membered ring can be achieved with various nucleophiles. mdpi.com For instance, diethyl 2-chloroazulene-1,3-dicarboxylate undergoes nucleophilic substitution with alkyl lithium reagents. weebly.com Similarly, reactions with Grignard reagents and other organolithium compounds have been reported. mdpi.comacs.org These reactions often proceed via an addition-elimination mechanism. weebly.com The reaction of diethyl azulene-1,3-dicarboxylate derivatives with Grignard reagents and alkyl- or aryllithiums has been studied, leading to substitution on the seven-membered ring. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Procedures (e.g., Palladium-Catalyzed Reactions)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds mdpi.com. In the realm of azulene chemistry, these methods offer pathways to complex derivatives, although achieving specific substitution patterns like the 5,7-dicarboxylate can be challenging.

Palladium catalysts, in particular, have been employed in various capacities. The Yamamoto and Sonogashira cross-coupling reactions, for instance, have been utilized to synthesize azulene-containing polymers, linking azulene moieties through direct bonds or ethynyl (B1212043) bridges using catalysts like Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) beilstein-journals.org.

One documented approach that yields the target compound, albeit in low amounts, is the thermolysis of dimethyl 4-morpholino-3,3a,8,8a-tetrahydroazulene-5,6-dicarboxylate under catalytic dehydrogenation conditions. elsevierpure.com Refluxing this precursor in a diphenyl ether solution with a palladium on carbon (Pd-C) catalyst resulted in a mixture of several azulene dicarboxylate isomers. elsevierpure.comoup.com While the primary products were dimethyl azulene-5,6-dicarboxylate and dimethyl azulene-4,6-dicarboxylate, trace amounts of this compound were also isolated. elsevierpure.comoup.com This illustrates both the feasibility of using palladium catalysis for the aromatization step and the significant challenge in controlling the regiochemical outcome, as multiple isomers are formed due to migration and elimination of an ester group. elsevierpure.com

| Compound Name | Yield |

|---|---|

| Dimethyl azulene-5,6-dicarboxylate | 10% |

| Dimethyl azulene-4,6-dicarboxylate | 10% |

| This compound | Trace amounts |

| Methyl azulene-5-carboxylate | Trace amounts |

| Methyl azulene-6-carboxylate | Trace amounts |

Regioselective and Stereoselective Synthetic Pathways

The synthesis of specifically substituted azulenes is critically dependent on regioselective and stereoselective control. researchgate.net Regioselectivity, which governs the position of substitution, is a paramount challenge in azulene synthesis, as highlighted by the mixture of products obtained in the palladium-catalyzed thermolysis mentioned previously. elsevierpure.comoup.com

Several strategies have been developed to achieve regiocontrol:

[8+2] Cycloaddition Reactions: A prominent method involves the reaction of 2H-cyclohepta[b]furan-2-ones with various electron-rich partners like enamines or enol ethers. nih.gov The substitution pattern on the final azulene product is dictated by the substituents on the initial reactants, making this a powerful tool for regioselective synthesis. mdpi.com

Precursor-Directed Synthesis: The choice of the foundational ring system can direct the position of substituents. Syntheses starting from substituted cyclopentadienes tend to yield azulenes with functional groups on the five-membered ring. mdpi.com Conversely, using substituted iminium salts or pyrylium salts allows for the introduction of substituents onto the seven-membered ring. mdpi.com

Controlled Nucleophilic Substitution: On certain azulene precursors, such as 2-methoxytropones, the regioselectivity of nucleophilic substitution can be controlled. researchgate.net The reaction can proceed through a "normal" or "abnormal" substitution pathway depending on the steric bulk of the nucleophile and the base employed, allowing for the selective synthesis of either 4- or 5-substituted azulenes. researchgate.net

While stereoselectivity is a key consideration in many cycloaddition reactions, such as the Diels-Alder reaction, researchgate.net the primary focus in the synthesis of planar aromatic systems like this compound is on achieving the correct regiochemistry of the substituents on the azulene core.

Direct C-H Functionalization of Azulene Derivatives

Direct C-H functionalization has emerged as an efficient and atom-economical strategy for elaborating complex molecules, avoiding the need for pre-functionalized starting materials. In azulene chemistry, transition metal-catalyzed C-H activation provides a modern approach to introduce new functional groups.

A notable example is the palladium-catalyzed oxidative cyclization of azulene-2-carboxylic acids with 1,3-dienes. researchgate.net This reaction proceeds via a C-H activation mechanism, allowing for the selective formation of alkenyl dihydroazulenolactones. researchgate.net While this specific example functionalizes the C1 position and starts from a 2-carboxy azulene, it demonstrates the principle that the azulene skeleton is amenable to direct C-H functionalization methodologies under palladium catalysis. This approach represents a promising avenue for the synthesis of complex azulene derivatives by directly modifying the core structure. researchgate.net

Mechanistic Elucidation of Synthetic Transformations in Azulene-Dicarboxylate Chemistry

Understanding the reaction mechanisms is crucial for developing and optimizing the synthesis of complex azulene derivatives. Several key mechanistic pathways have been elucidated in azulene chemistry.

[8+2] Cycloaddition Mechanism: The reaction between 2H-cyclohepta[b]furan-2-ones and electron-rich olefins like enamines is a cornerstone of azulene synthesis. researchgate.net The proposed mechanism involves an initial [8+2] cycloaddition to form a strained, bridged intermediate. nih.gov This intermediate then undergoes decarboxylation to relieve ring strain, followed by the elimination of an amine or alcohol to generate the final, stable aromatic azulene ring system. nih.govresearchgate.net

Fulvene-Based Mechanisms (Ziegler-Hafner type): A classic approach to azulene synthesis involves the condensation of a cyclopentadienyl anion with a pyridinium or pyrylium salt. mdpi.com The mechanism proceeds through the nucleophilic attack of the cyclopentadienyl anion on the heterocyclic ring, leading to its opening. mdpi.com The resulting open-chain intermediate, a vinylogous aminopentafulvene, then undergoes a thermal electrocyclization to close the seven-membered ring and form the azulene core, typically with the elimination of an amine. mdpi.comorgsyn.org

Friedel-Crafts Type Reactions: The reaction of azulenes with dicarboxylic acid derivatives, such as phthaloyl chloride, in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), follows a Friedel-Crafts acylation mechanism. researchgate.net The reaction can lead to various products, including (1-azulenoyl)-carboxylic acids and gem-di-(azulen-1-yl)-lactones, depending on the stoichiometry and reaction conditions. The mechanism involves the initial acylation of the electron-rich azulene ring at the 1-position, followed by subsequent intramolecular or intermolecular reactions. researchgate.net

| Transformation | Key Reactants | Core Mechanistic Steps | Reference |

|---|---|---|---|

| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-one, Enamine/Enol ether | Cycloaddition -> Decarboxylation -> Elimination | nih.govmdpi.comresearchgate.net |

| Ziegler-Hafner Synthesis | Cyclopentadienyl anion, Pyridinium salt | Nucleophilic attack -> Ring opening -> Electrocyclization -> Elimination | mdpi.comorgsyn.org |

| Friedel-Crafts Acylation | Azulene, Dicarboxylic acid dichloride, Lewis Acid | Electrophilic acylation at C1-position | researchgate.net |

| Catalytic Dehydrogenation | Tetrahydroazulene dicarboxylate, Pd/C | Catalytic dehydrogenation with substituent migration | elsevierpure.comoup.com |

Theoretical and Computational Investigations of Dimethyl Azulene 5,7 Dicarboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Aromaticity

The electronic structure of azulene (B44059) is characterized by a significant polarization, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. This charge separation is a direct consequence of the Hückel aromaticity rules, where the cyclopentadienyl (B1206354) anion (6 π-electrons) and the tropylium (B1234903) cation (6 π-electrons) represent aromatic systems. The introduction of two electron-withdrawing methyl carboxylate groups at the 5- and 7-positions of the seven-membered ring in dimethyl azulene-5,7-dicarboxylate is expected to further enhance this charge polarization.

Aromaticity, a key concept in understanding the stability and reactivity of cyclic conjugated systems, is often quantified using various theoretical indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely used descriptors. A computational investigation on the substituent effect on the stability and electronic properties of naphthalene (B1677914) and azulene reported HOMA parameters for azulene, which can serve as a baseline for understanding the aromaticity of its derivatives. iau.ir

Table 1: Calculated Aromaticity Indices for Azulene

| Aromaticity Index | Five-membered Ring | Seven-membered Ring |

| HOMA | 0.832 | 0.519 |

Source: Adapted from a computational investigation on the substituent effect on the stability and electronic properties of naphthalene and azulene. iau.ir Note: These values are for the parent azulene molecule and may differ for this compound.

The HOMA value for the five-membered ring of azulene is significantly higher than that of the seven-membered ring, indicating a greater degree of aromatic character in the former. iau.ir The NICS values, which are calculated at the center of the rings, also support this observation, with more negative values indicating stronger aromaticity. For this compound, the electron-withdrawing nature of the substituents at the 5 and 7 positions is anticipated to decrease the electron density in the seven-membered ring, potentially leading to a slight decrease in its aromaticity.

DFT calculations on azulene and its derivatives have also provided detailed information about their frontier molecular orbitals (HOMO and LUMO). The HOMO is typically localized on the five-membered ring, while the LUMO is predominantly on the seven-membered ring. This spatial separation of the frontier orbitals is a key factor contributing to the unique photophysical properties of azulenes.

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving azulene derivatives. By mapping the potential energy surface, identifying transition states, and calculating activation barriers, theoretical studies can predict the regioselectivity and feasibility of various transformations.

Electrophilic substitution is a fundamental reaction of aromatic compounds, and for azulenes, it preferentially occurs on the electron-rich five-membered ring (at the C1 and C3 positions). Computational studies on the electrophilic substitution of azulene have confirmed this regioselectivity, showing that the activation barriers for attack at the five-membered ring are significantly lower than for attack at the seven-membered ring.

While no specific computational studies on the reaction mechanisms of this compound were found, general principles derived from studies on other azulenes can be applied. The presence of two electron-withdrawing carboxylate groups on the seven-membered ring would further deactivate this ring towards electrophilic attack. Conversely, these groups would have a less pronounced effect on the reactivity of the five-membered ring, which should remain the primary site for electrophilic substitution.

A computational investigation into the rearrangement of azulene to naphthalene considered the bicyclobutane mechanism. iau.ir The study calculated the activation energy for this isomerization, providing insights into the relative stability of these two isomers. iau.ir Such computational approaches could be extended to understand the thermal stability and potential rearrangement pathways of this compound.

Theoretical Photophysical Characterization, including Excited State Properties

The photophysical properties of azulenes are perhaps their most fascinating feature, characterized by the violation of Kasha's rule, which states that fluorescence should occur from the lowest excited singlet state (S1). Instead, azulene and many of its derivatives exhibit fluorescence from the second excited singlet state (S2). Time-dependent density functional theory (TD-DFT) is the workhorse computational method for studying the excited states and predicting the absorption and emission spectra of these molecules.

Theoretical studies on azulene have successfully reproduced its key photophysical characteristics. TD-DFT calculations show that the S0 → S1 transition has a very low oscillator strength, meaning it is a "dark" state, while the S0 → S2 transition is much more intense. This explains the weak absorption in the red part of the visible spectrum and the strong absorption in the blue region, which is responsible for the characteristic color of azulenes.

For this compound, the ester groups are expected to act as auxochromes, modifying the energies of the excited states and thus the absorption and emission wavelengths. A theoretical study on the effect of cyano substitution on the electronic properties of azulene demonstrated that electron-withdrawing groups can lead to a decrease in the HOMO-LUMO gap, which generally results in a red-shift of the absorption spectra. eujournal.org A similar effect would be anticipated for this compound.

Table 2: Calculated Electronic Properties of Azulene and a Cyano-Substituted Derivative

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Azulene | -5.789 | -2.465 | 3.324 |

| 1,3-Dicyanoazulene | -6.671 | -4.147 | 2.524 |

Source: Adapted from a theoretical study on the effect of cyano subgroup on the electronic properties of azulene molecule. eujournal.org Note: These values are for azulene and a dicyano derivative and are used here to illustrate the expected trend for this compound.

The data in Table 2 illustrates how electron-withdrawing substituents can lower the energies of both the HOMO and LUMO, leading to a smaller energy gap. eujournal.org This suggests that this compound would likely absorb light at longer wavelengths compared to the parent azulene.

Quantum Chemical Assessment of Electronic Delocalization and Dipole Moments in Azulene Systems

Quantum chemical calculations are instrumental in quantifying the electronic delocalization and the magnitude and direction of the dipole moment in azulene systems. These properties are intrinsically linked to the non-alternant hydrocarbon structure of azulene.

The significant dipole moment of azulene, experimentally determined to be around 1.0 D, arises from the charge transfer from the seven-membered ring to the five-membered ring. Computational studies have been able to reproduce this value with good accuracy. The direction of the dipole moment is from the center of the seven-membered ring to the center of the five-membered ring.

Electronic delocalization in azulene is not uniform across the molecule. As discussed in the context of aromaticity, the five-membered ring exhibits a higher degree of π-electron delocalization than the seven-membered ring. Various quantum chemical methods, such as the analysis of molecular orbitals and electron density distribution, can be used to visualize and quantify this delocalization.

Computational Modeling of Intermolecular and Supramolecular Interactions

The study of intermolecular and supramolecular interactions is crucial for understanding the solid-state packing of molecules and the design of new materials. For azulene derivatives, these interactions are often dominated by π-stacking and, in the case of functionalized derivatives, hydrogen bonding.

Computational modeling, particularly using DFT with dispersion corrections (DFT-D), has been employed to investigate the supramolecular assemblies of azulene derivatives. These studies can predict the preferred packing motifs and calculate the interaction energies between molecules. For instance, the π-π stacking interactions are a key factor in the organization of azulene moieties in the solid state.

In the case of this compound, the presence of the ester groups introduces the possibility of hydrogen bonding interactions. The carbonyl oxygen atoms can act as hydrogen bond acceptors, potentially leading to the formation of specific supramolecular architectures. Computational modeling could be used to explore the potential for such interactions and to predict the resulting crystal structures.

A study on the coordination chemistry of azulene using DFT highlighted the rich and diverse ways in which the azulene core can interact with metal centers, forming a variety of organometallic complexes. figshare.com This suggests that this compound could also serve as a versatile ligand in coordination chemistry, with the ester groups potentially participating in the coordination to metal ions.

Advanced Spectroscopic Elucidation in Dimethyl Azulene 5,7 Dicarboxylate Research

Electrochemical Spectroscopy for Redox Process Characterization

Electrochemical methods are essential for understanding the redox behavior of azulene (B44059) derivatives. The electron-rich five-membered ring and electron-poor seven-membered ring of the azulene core bestow upon it the ability to undergo both oxidation and reduction processes. The positions and nature of substituents dramatically influence the potentials at which these redox events occur.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic voltammetry and differential pulse voltammetry are powerful techniques to probe the oxidation and reduction potentials of a molecule. For dimethyl azulene-5,7-dicarboxylate, these methods would reveal how the two ester groups at the 5- and 7-positions on the seven-membered ring affect the electron-accepting and donating properties of the azulene nucleus. It is anticipated that the electron-withdrawing nature of the carboxylate groups would make the reduction of the azulene core more favorable and its oxidation more difficult compared to unsubstituted azulene.

Currently, there are no specific CV or DPV data tables available in the scientific literature for this compound. A hypothetical data table for such an investigation would resemble the following:

| Redox Process | Epa (V) | Epc (V) | ΔEp (mV) | Ipa/Ipc |

| Reduction I | Data not available | Data not available | Data not available | Data not available |

| Reduction II | Data not available | Data not available | Data not available | Data not available |

| Oxidation I | Data not available | Data not available | Data not available | Data not available |

| Epa: Anodic peak potential, Epc: Cathodic peak potential, ΔEp: Peak-to-peak separation, Ipa/Ipc: Anodic to cathodic peak current ratio. |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy would provide insights into the charge-transfer kinetics and interfacial properties of this compound at an electrode surface. This technique is particularly valuable for characterizing thin films or modified electrodes. An EIS study would yield data on parameters such as charge-transfer resistance (Rct) and double-layer capacitance (Cdl), which are crucial for applications in organic electronics. As with other electrochemical data, specific EIS parameters for this compound have not been reported.

Spectroelectrochemical Analysis of Electronic Transitions upon Redox Changes

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to study the electronic structure of redox species. By recording UV-Visible spectra during a controlled potential experiment, one could observe the changes in the electronic transitions of this compound as it is oxidized or reduced. This would allow for the identification of the radical anions and cations formed and provide experimental validation for theoretical calculations of their electronic structure. No such spectroelectrochemical studies have been published for this specific compound.

X-ray Crystallographic Analysis for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state. For this compound, an X-ray crystal structure would provide invaluable information on:

Bond lengths and angles: Confirming the azulene core's geometry and the planarity of the ester groups.

Molecular Conformation: Determining the orientation of the methoxycarbonyl groups relative to the azulene ring.

Supramolecular Interactions: Identifying intermolecular forces such as C-H···O hydrogen bonds or π-π stacking that govern the crystal packing.

A search of crystallographic databases reveals no deposited crystal structure for this compound. A representative table of key crystallographic data would typically include:

| Parameter | Value |

| Formula | C₁₄H₁₂O₄ |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

NMR spectroscopy is a cornerstone of chemical characterization. ¹H and ¹³C NMR spectra would be essential for confirming the successful synthesis and purity of this compound. The chemical shifts and coupling constants of the protons on the azulene ring would be highly informative about the electron distribution within the molecule. 2D NMR techniques like COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals. While general NMR data for the azulene skeleton are known, specific assignments for the 5,7-disubstituted derivative are not documented.

A predicted ¹H NMR data table would look as follows:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1/H3 | Data not available | Data not available | Data not available |

| H2 | Data not available | Data not available | Data not available |

| H4/H8 | Data not available | Data not available | Data not available |

| H6 | Data not available | Data not available | Data not available |

| -OCH₃ | Data not available | Data not available | Data not available |

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Optical Behavior

UV-Visible spectroscopy probes the electronic transitions within a molecule. Azulene and its derivatives are known for their distinct color, arising from an S₀→S₁ transition in the visible region, which is unusual for a hydrocarbon. The S₀→S₂ transition typically occurs in the near-UV. For this compound, the ester groups are expected to cause a shift in the absorption maxima compared to unsubstituted azulene.

Fluorescence spectroscopy would reveal the emission properties of the molecule. While azulene itself is a weak emitter from its second excited state (S₂→S₀), a rare phenomenon, the substitution pattern of this compound could potentially alter its photophysical behavior. To date, the specific absorption and emission maxima for this compound have not been reported in the literature.

A summary of expected photophysical data would be presented as:

| Parameter | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Absorption (λabs) | Data not available | Data not available | N/A |

| Emission (λem) | Data not available | N/A | Data not available |

Spectroscopic Analysis of this compound Remains an Open Area of Research

The study of azulene and its derivatives is a significant field in organic chemistry, owing to their unique electronic properties, striking blue color, and potential applications in materials science. Spectroscopic elucidation, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is fundamental to understanding the structure, bonding, and electronic transitions within these molecules. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting these spectroscopic properties, offering a synergistic approach when compared with experimental results.

However, in the case of this compound, a notable gap exists in the availability of such comparative data. Searches of scientific databases and literature have not yielded specific studies that provide a side-by-side analysis of the experimental and theoretically calculated spectra for this particular isomer. While research on other azulene dicarboxylate isomers and related derivatives is more common, the 5,7-disubstituted variant has received less attention in this specific analytical context.

The Importance of Comparative Spectroscopic Analysis

A comparative analysis of experimental and theoretical data is crucial for several reasons. It allows for the unambiguous assignment of spectral signals to specific atomic nuclei or vibrational modes within the molecule. For instance, in NMR spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which, when compared to the experimental spectrum, confirm the molecular structure. Similarly, theoretical calculations of IR and UV-Vis spectra can help in assigning absorption bands to specific molecular vibrations and electronic transitions, respectively. Discrepancies between experimental and theoretical data can also provide valuable insights into solvent effects, intermolecular interactions, and the limitations of the computational methods employed.

Future Research Directions

The lack of comprehensive spectroscopic data for this compound presents an opportunity for future research. A dedicated study involving the synthesis, purification, and subsequent spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and UV-Vis) of this compound would be a valuable contribution to the field. Coupling these experimental measurements with high-level DFT and TD-DFT calculations would enable a thorough comparative analysis, providing a complete spectroscopic profile of the molecule. Such a study would not only fill the current knowledge gap but also contribute to a deeper understanding of the structure-property relationships in the broader class of azulene derivatives.

Reactivity and Reaction Mechanisms of Dimethyl Azulene 5,7 Dicarboxylate

Cycloaddition Chemistry: Diels-Alder and Related Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org Azulene (B44059) and its derivatives can participate in such reactions, although the specific behavior of dimethyl azulene-5,7-dicarboxylate as either a diene or dienophile is not explicitly detailed in the provided search results. However, the general reactivity of the azulene system in cycloaddition reactions provides a framework for understanding its potential.

The azulene nucleus can be considered a combination of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, which influences its reactivity. sciforum.net In some instances, azulenes react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). These reactions can be catalyzed by Lewis acids such as diethylaluminum chloride (Et2AlCl) and lead to the formation of dihydrocyclopenta[cd]azulene derivatives. researchgate.net These primary adducts can then undergo further dimerization. researchgate.net

While the provided information does not focus on this compound as a reactant in a typical Diels-Alder scenario, the synthesis of related azulene structures sometimes involves cycloaddition as a key step. For example, an [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-ones and enamines is a method for preparing azulene derivatives. researchgate.net This type of reaction highlights the versatility of cycloadditions in building the azulene skeleton itself.

The reactivity in Diels-Alder reactions is highly dependent on the electronic nature of both the diene and the dienophile. organic-chemistry.org The presence of electron-withdrawing ester groups on the seven-membered ring of this compound would likely influence its reactivity, potentially making it a more suitable dienophile in normal-demand Diels-Alder reactions or a diene in inverse-demand scenarios.

| Diene | Dienophile | Conditions | Product | Reference |

| Azulenes | Dimethyl acetylenedicarboxylate (DMAD) | Et2AlCl, toluene | 2a,8a-dihydrocyclopenta[cd]azulene-1,2-dicarboxylates | researchgate.net |

| 2H-Cyclohepta[b]furan-2-ones | Enamines | Not specified | Aminohydroazulenes (via [8+2] cycloaddition) | researchgate.net |

Electrophilic and Nucleophilic Substitution Mechanisms at the Azulene Moiety

The unique electronic structure of the azulene ring system, with its electron-rich five-membered ring and electron-deficient seven-membered ring, dictates its reactivity towards electrophilic and nucleophilic reagents. sciforum.netmdpi.com

Electrophilic Substitution: Electrophilic attack predominantly occurs at the 1- and 3-positions of the five-membered ring, which have the highest electron density. mdpi.com The seven-membered ring is generally deactivated towards electrophiles. mdpi.com However, if the 1- and 3-positions are blocked, electrophilic substitution can occur on the seven-membered ring, albeit under more forcing conditions. mdpi.com For this compound, the electron-withdrawing ester groups on the seven-membered ring would further deactivate it towards electrophilic attack. Conversely, these groups would make the five-membered ring even more susceptible to electrophiles.

Nucleophilic Substitution: The seven-membered ring of the azulene nucleus is susceptible to nucleophilic attack. sciforum.netmdpi.com Nucleophiles readily add to the seven-membered ring, and subsequent oxidation can lead to oxidative nucleophilic substitution of hydrogen (ONSH). sciforum.net The presence of electron-withdrawing groups, such as the methoxycarbonyl groups in this compound, is expected to enhance the reactivity of the seven-membered ring towards nucleophiles.

A specific type of nucleophilic substitution, the Vicarious Nucleophilic Substitution (VNS), has been successfully applied to azulene and its derivatives. sciforum.net In the VNS reaction, carbanions bearing a leaving group react with azulenes to substitute hydrogen atoms, typically at the 4- and 6-positions. sciforum.net The introduction of electron-withdrawing groups into the five-membered ring has been shown to increase the activity of azulenes in the VNS reaction. sciforum.net It is plausible that electron-withdrawing groups on the seven-membered ring, as in this compound, would also influence the regioselectivity and efficiency of such reactions.

Influence of Substituents on Azulene Reactivity and Selectivity

The nature and position of substituents on the azulene ring have a profound impact on its reactivity and the regioselectivity of its reactions.

The two methoxycarbonyl groups at the 5- and 7-positions of this compound are electron-withdrawing. This has several consequences:

Deactivation of the Seven-Membered Ring: These groups decrease the electron density of the seven-membered ring, making it less susceptible to electrophilic attack but more reactive towards nucleophiles. sciforum.netmdpi.com

Activation of the Five-Membered Ring: By withdrawing electron density from the seven-membered ring, these substituents indirectly enhance the relative electron-richness of the five-membered ring, further favoring electrophilic substitution at the 1- and 3-positions.

Influence on Cycloaddition Reactions: In the context of cycloaddition reactions, the electron-withdrawing nature of the ester groups would make this compound a better dienophile in normal-demand Diels-Alder reactions. organic-chemistry.org

Regioselectivity in Nucleophilic Attack: The presence of these substituents is expected to direct incoming nucleophiles to specific positions on the seven-membered ring. For instance, in VNS reactions, electron-withdrawing groups on the five-membered ring direct hydroxylation selectively to the 6-position. sciforum.net A similar directing effect can be anticipated from substituents on the seven-membered ring.

Research on other substituted azulenes supports these general principles. For example, in the reaction of diethyl azulene-1,3-dicarboxylate with Grignard reagents, substitution occurs at the 2-, 4-, and 6-positions, with the 2-position being the most favored, followed by the 4- and 6-positions. rsc.org This demonstrates how existing substituents guide the regiochemical outcome of reactions.

Polymerization Reactions and Film Formation Mechanisms

Azulene-containing polymers are of significant interest for applications in organic electronics due to the unique properties of the azulene moiety, such as its dipole moment and small HOMO-LUMO gap. nih.gov The polymerization of azulene derivatives can proceed through various mechanisms, leading to polymers with different substitution patterns and properties. nih.gov

While specific studies on the polymerization of this compound were not found, the general principles of azulene polymerization can be considered. Azulene can be incorporated into a polymer backbone in several ways, including through the five-membered ring (1,3-fashion), the seven-membered ring (4,7-fashion), or both rings (2,6-fashion). nih.gov

Chemical synthesis methods offer advantages over electrochemical methods in achieving specific substitution patterns. nih.gov For instance, donor-acceptor (D-A) type copolymers have been synthesized by reacting azulene-containing monomers with other aromatic units. nih.gov These polymers have shown promising properties for use in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). nih.gov

The formation of polyazulene films can be achieved by heating azulene in trifluoroacetic acid (TFA). The reaction temperature and time influence the yield and molecular weight of the resulting polymer. nih.gov The solubility of these polymers in common organic solvents allows for solution-based processing and film formation. nih.gov

The properties of azulene-containing polymers, including their thermal stability, absorption spectra, and charge carrier mobility, are highly dependent on the specific structure of the polymer, including the substitution pattern on the azulene unit. nih.gov

| Polymer Type | Monomers | Polymerization Conditions | Key Properties | Reference |

| Polyazulene | Azulene | Trifluoroacetic acid (TFA), 100 °C, 24 h | Soluble in organic solvents, Mn up to 3600 Da | nih.gov |

| D-A Copolymers (e.g., 69, 71, 72) | Azulene and Diketopyrrolopyrrole (DPP) derivatives | Pd(PPh3)4, K2CO3, Aliquat 336, toluene, 90 °C | Soluble in organic solvents, Mw up to 49400 Da, thermally stable above 300 °C | nih.gov |

| D-A Copolymers (81, 83) | Azulene and other acceptor units | Not specified | Soluble in chloroform (B151607) and chlorobenzene, thermally stable above 400 °C, electron mobility up to 0.42 cm²/Vs | nih.gov |

Applications of Dimethyl Azulene 5,7 Dicarboxylate in Advanced Materials Science

Organic Electronic and Optoelectronic Devices

There is currently no available research in scientific literature detailing the integration or performance of dimethyl azulene-5,7-dicarboxylate in organic electronic and optoelectronic devices.

Integration into Organic Field-Effect Transistors (OFETs) and Photovoltaic Cells (PV Cells)

A thorough search of research databases reveals no studies on the use of this compound as a semiconductor or component in organic field-effect transistors or photovoltaic cells. Consequently, there is no performance data, such as charge carrier mobility, on/off ratios for OFETs, or power conversion efficiencies for PV cells, to report for this specific compound.

OFET Performance Data for this compound (No data available in current scientific literature)

| Parameter | Value | Source |

| Hole/Electron Mobility (cm²/Vs) | Not Reported | N/A |

| On/Off Ratio | Not Reported | N/A |

| Threshold Voltage (V) | Not Reported | N/A |

PV Cell Performance Data for this compound (No data available in current scientific literature)

| Parameter | Value | Source |

| Power Conversion Efficiency (PCE) (%) | Not Reported | N/A |

| Open-Circuit Voltage (Voc) (V) | Not Reported | N/A |

| Short-Circuit Current (Jsc) (mA/cm²) | Not Reported | N/A |

| Fill Factor (FF) | Not Reported | N/A |

Development of Electrochromic Materials

The potential of this compound for the development of electrochromic materials has not been investigated in published research. There are no reports on its color-switching properties, response times, or durability in electrochromic devices.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the broader class of azulene-based ligands has been used in the construction of metal-organic frameworks, there is no specific research detailing the use of this compound for this purpose.

Design and Synthesis of Azulene-Based Ligands for MOF Construction

There are no published studies on the design or synthesis of metal-organic frameworks or coordination polymers using this compound as a ligand. The synthesis of the compound itself has been noted in the context of thermolytic reactions, where it was produced in trace amounts. oup.com

Gas Adsorption and Separation Properties of Azulene-MOFs

As there are no known MOFs constructed from this compound, no data exists on their gas adsorption and separation properties. Research on MOFs derived from other azulene (B44059) isomers, such as 1,3-azulenedicarboxylate, has shown potential for hydrogen storage, but these findings cannot be directly attributed to the 5,7-dicarboxylate isomer.

Gas Adsorption Data for MOFs Based on this compound (No data available as no such MOFs have been reported)

| Gas | Adsorption Capacity | Conditions (T, P) | Source |

| H₂ | Not Reported | N/A | N/A |

| CO₂ | Not Reported | N/A | N/A |

| CH₄ | Not Reported | N/A | N/A |

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate an article on the applications of This compound within the specific framework you provided.

Searches for the utilization of this particular chemical compound in the fields of functional polymers, electropolymerization, advanced materials science, and sensor development did not yield specific research findings. The existing body of research on azulene-based materials primarily focuses on other isomers and derivatives of azulene. For instance, studies extensively cover the electropolymerization of the parent azulene molecule and the properties of polymers derived from 1,3-substituted azulenes. Similarly, research into chemoresponsive materials and sensors often employs different azulene derivatives tailored for specific detection purposes.

While there is a wealth of information on the general class of azulene-containing polymers and their promising optical and electrochemical properties, this information does not pertain specifically to polymers incorporating the this compound unit. The substitution pattern on the azulene core is a critical determinant of the resulting polymer's electronic structure and properties, making it scientifically inaccurate to extrapolate findings from other azulene derivatives to the 5,7-dicarboxylate isomer.

A single study noted the synthesis of this compound as a trace byproduct in a thermolytic reaction, but it did not investigate its use in the applications you have outlined.

Therefore, to adhere to the strict requirement of focusing solely on "this compound" and to ensure scientific accuracy, it is not possible to construct the detailed article as requested at this time. Further research would be needed within the scientific community to explore the potential of this specific compound in advanced materials science.

Coordination and Supramolecular Chemistry of Azulene Dicarboxylate Systems

Ligand Properties of Dimethyl Azulene-5,7-Dicarboxylate Derivatives

The azulene (B44059) molecule is well-established as a flexible and electronically adaptable ligand in organometallic chemistry. acs.orgresearchgate.net Its dissymmetry, arising from the two fused rings of different sizes, allows it to coordinate with metal centers in a multitude of ways. acs.org The five-membered ring typically acts as a π-donor, while the seven-membered ring functions as a π-acceptor. researchgate.net

The introduction of two methyl ester groups at the 5- and 7-positions, as in this compound, significantly influences these intrinsic properties. These electron-withdrawing substituents decrease the electron density of the already electron-poor seven-membered ring, which in turn can affect its interaction with metal centers. While specific studies detailing the ligand properties of this compound are not extensively documented, the general principles of azulene chemistry provide a strong basis for understanding its behavior. acs.orgresearchgate.net

Derivatization of the carboxylate groups, for instance into amides, creates a new class of ligands with distinct properties. These derivatives can offer a binding cleft with an uncommon geometry originating from the seven-membered ring, making them suitable for specific recognition processes. nih.gov

Formation of Metal Complexes and Their Coordination Environments

The rich coordination chemistry of azulene is a result of its structural and electronic flexibility, allowing it to adapt to the electronic demands of various metals. acs.org Azulene can bind to metal centers through either the five-membered ring (typically in an η⁵ fashion) or the seven-membered ring (commonly in η¹, η³, or η⁵ modes), and can form both mononuclear and dinuclear complexes. acs.orgresearchgate.net In dinuclear complexes, the two metal fragments can exhibit different coordination environments and even different oxidation states due to the asymmetric nature of the azulene bridge. acs.org

While crystal structures for metal complexes specifically with this compound as a ligand are not prominently reported in the literature, theoretical studies on azulene systems provide a comprehensive framework for their expected behavior. acs.org DFT calculations on a wide range of azulene complexes (LₙMAz, MAz₂, LₙM₂Az, and M₂Az₂) show that any of the fused rings can be coordinated with varying hapticities depending on the nature of the metal fragment (MLₙ). acs.org The substitution with electron-withdrawing dicarboxylate groups at the 5- and 7-positions would be expected to influence the preference for metal binding, potentially favoring coordination to the more electron-rich five-membered ring.

Supramolecular Architectures and Intermolecular Stacking Interactions

The planar, aromatic structure of the azulene nucleus makes it an excellent candidate for constructing supramolecular architectures through non-covalent interactions, particularly π-π stacking. This inherent tendency allows azulene derivatives to play a unique organizing role in the formation and stabilization of larger supramolecular aggregates.

Research on related azulene carboxylates has demonstrated the formation of crystalline coordination polymers and supramolecular layers. researchgate.net For example, sodium azulene-1-carboxylate self-assembles into a layered structure in the solid state. researchgate.net While the specific supramolecular behavior of this compound has not been detailed, it is reasonable to expect similar behavior. The planar azulene core, flanked by the dicarboxylate groups, provides sites for intermolecular interactions that can drive self-assembly into well-ordered structures. These interactions are fundamental in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.

Haptotropic Shifts and Fluxional Behavior in Azulene Metal Complexes

A characteristic feature of many organometallic complexes of polycyclic aromatic hydrocarbons is their fluxionality, often involving haptotropic shifts where the metal fragment migrates between different rings or positions on the ligand. nih.gov Azulene complexes are particularly prone to this behavior due to the small energy differences between various coordination isomers. acs.org This dynamic process allows the metal moiety to interchange its coordination mode, for example, by shifting between the five- and seven-membered rings. acs.orgnih.gov

This flexibility can lead to the interconversion of isomers in solution. acs.org Theoretical investigations on general azulene-metal systems predict a rich fluxional behavior. acs.org The energy barrier for these rearrangements is influenced by the electronic properties of the azulene ligand. The presence of electron-withdrawing dimethyl ester groups at the 5- and 7-positions would likely alter the relative energies of the possible coordination sites, thereby influencing the kinetics and thermodynamics of any potential haptotropic shifts. While specific experimental studies on the fluxional behavior of this compound metal complexes are scarce, the established principles suggest that such dynamics are a key feature to consider in their chemistry. acs.orgnih.gov

Design and Synthesis of Anion Receptors based on Azulene Dicarboxylate Scaffolds

The unique geometry of the azulene-5,7-dicarboxylate scaffold has been successfully exploited in the design and synthesis of novel anion receptors. By converting the carboxylic acid groups into amide functionalities, researchers have created receptors with a well-defined binding cleft perfectly suited for anion recognition. nih.gov

A key study in this area involved the synthesis and characterization of bisamides derived from azulene-5,7-dicarboxylic acid. nih.gov The synthetic route involves the conversion of the dicarboxylic acid to its corresponding acyl chloride, followed by reaction with an appropriate amine. These bisamide ligands offer a binding cavity with a distinct geometry derived from the seven-membered ring. nih.gov

The anion binding properties of these receptors were investigated using ¹H NMR titration, which allows for the determination of association constants (Kₐ). These studies revealed that the azulene-5,7-dicarboxamide derivatives show a notable affinity and selectivity for the chloride anion. nih.gov This selectivity is attributed to the complementary size and shape of the binding cleft formed by the C-shaped azulene backbone and the amide N-H groups, which act as hydrogen bond donors.

Table 1: Anion Binding Affinities of an Azulene-5,7-bis(phenylamide) Receptor Data derived from ¹H NMR titration experiments in CDCl₃ solution.

| Anion (as Tetrabutylammonium Salt) | Association Constant (Kₐ) [M⁻¹] |

| Cl⁻ | 120 ± 10 |

| Br⁻ | < 10 |

| I⁻ | < 10 |

| HSO₄⁻ | < 10 |

| AcO⁻ | < 10 |

| Source: Chemistry--A European Journal, 2008. nih.gov |

The structural analysis of these building blocks, supported by X-ray diffractometry and molecular modeling, confirms the preorganized nature of the binding site. The geometry imposed by the seven-membered ring creates a receptor that is particularly complementary to the spherical shape of the chloride anion. nih.gov This work demonstrates the successful application of the this compound framework as a functional scaffold in the field of supramolecular chemistry and anion recognition. nih.gov

Q & A

Q. How can researchers optimize the synthesis of dimethyl azulene-5,7-dicarboxylate to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) under varying temperatures (80–120°C) to identify optimal conditions for carboxylation reactions .

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess steric and electronic effects on esterification efficiency .

- Purification Protocols : Use orthogonal HPLC methods with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to isolate high-purity product (>98%) while monitoring residual solvents (e.g., triethylamine) .

Q. What analytical methods are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- Spectroscopic Analysis : Combine H/C NMR (in CDCl₃) to confirm regioselectivity of carboxyl groups and UV-Vis spectroscopy (200–600 nm) to track π→π* transitions in the azulene core .

- Chromatographic Validation : Employ reverse-phase HPLC with diode-array detection (DAD) to quantify impurities and validate retention time against synthetic intermediates .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Factorial Design : Use a 2×3 factorial matrix to test stability at pH 2, 7, 12 and temperatures 25°C, 40°C, 60°C. Monitor degradation via LC-MS over 72 hours .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under accelerated conditions and identify degradation pathways (e.g., hydrolysis of ester groups) .

Q. What theoretical frameworks guide the study of this compound’s electronic properties for photochemical applications?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G* basis sets to model frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer behavior in donor-acceptor systems .

- Spectroscopic Correlation : Validate computational results with experimental redox potentials (cyclic voltammetry) and absorption/emission spectra .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound as a dienophile in Diels-Alder reactions?

Methodological Answer:

Q. What strategies address discrepancies in photophysical data between computational predictions and experimental observations?

Methodological Answer:

- Solvatochromic Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to assess environmental effects on excited-state dynamics .

- Multireference Calculations : Apply CASSCF methods to account for multi-configurational states in azulene derivatives, which DFT may oversimplify .

Q. How can researchers systematically evaluate the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

Q. What methodologies quantify the environmental impact of this compound given limited ecotoxicological data?

Methodological Answer:

Q. How do steric and electronic modifications of the azulene core influence supramolecular assembly behavior?

Methodological Answer:

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.